molecular formula C12H12O2 B12549490 1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- CAS No. 143721-33-9

1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl-

Cat. No.: B12549490
CAS No.: 143721-33-9
M. Wt: 188.22 g/mol
InChI Key: MXCLMEWZANZASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthoquinone, characterized by the presence of two methyl groups at the 5 and 8 positions and a dihydro structure at the 2,3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- typically involves the oxidation of 2,3-dihydro-5,8-dimethyl-1,4-naphthalenediol. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium, such as sulfuric acid (H2SO4), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. The molecular targets and pathways involved include mitochondrial pathways and the activation of apoptosis-inducing factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties.

Properties

CAS No.

143721-33-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

5,8-dimethyl-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C12H12O2/c1-7-3-4-8(2)12-10(14)6-5-9(13)11(7)12/h3-4H,5-6H2,1-2H3

InChI Key

MXCLMEWZANZASK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCC(=O)C2=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.